molecular formula C14H13ClN2O2 B11172847 2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11172847
M. Wt: 276.72 g/mol
InChI Key: AWAGYYRWOMUNCO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a chlorophenoxy group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with pyridin-4-ylmethanamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Similar structure but lacks the pyridinylmethyl group.

    N-(pyridin-4-ylmethyl)acetamide: Similar structure but lacks the chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of both the chlorophenoxy and pyridinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C14H13ClN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-9-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18)

InChI Key

AWAGYYRWOMUNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC=NC=C2)Cl

solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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